Product packaging for 6-methoxy-1-(methylsulfonyl)-1H-indole(Cat. No.:CAS No. 88131-66-2)

6-methoxy-1-(methylsulfonyl)-1H-indole

Cat. No.: B11883718
CAS No.: 88131-66-2
M. Wt: 225.27 g/mol
InChI Key: FEPGDPAWBUWBKC-UHFFFAOYSA-N
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Description

6-Methoxy-1-(methylsulfonyl)-1H-indole is a synthetically valuable indole derivative. The indole nucleus is a significant heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous natural products and pharmaceuticals with diverse biological activities . The specific modification with a methoxy group at the 6-position and a methylsulfonyl group at the 1-position creates a privileged structure for drug discovery campaigns. N-methylsulfonylindole derivatives have been identified as promising scaffolds for designing novel anti-inflammatory agents with dual COX-2/5-LOX inhibitory activity, a profile that aims to mitigate the cardiovascular and gastrointestinal side effects associated with traditional NSAIDs . Furthermore, such indole derivatives are frequently explored for their potential antimicrobial, antioxidant, and anticancer properties . As a building block, this compound serves as a crucial intermediate in synthesizing more complex molecules for pharmaceutical research and development. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3S B11883718 6-methoxy-1-(methylsulfonyl)-1H-indole CAS No. 88131-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88131-66-2

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

6-methoxy-1-methylsulfonylindole

InChI

InChI=1S/C10H11NO3S/c1-14-9-4-3-8-5-6-11(10(8)7-9)15(2,12)13/h3-7H,1-2H3

InChI Key

FEPGDPAWBUWBKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CN2S(=O)(=O)C

Origin of Product

United States

Synthetic Methodologies for 6 Methoxy 1 Methylsulfonyl 1h Indole and Analogous Functionalized Indole Derivatives

Classical and Modern Approaches to Indole (B1671886) Ring Construction

The construction of the indole scaffold has been a subject of intense investigation for over a century, leading to the development of numerous synthetic routes. These methods range from classical acid-catalyzed cyclizations to modern metal-catalyzed cross-coupling reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and functional group tolerance.

Fischer Indole Synthesis and Mechanistic Considerations

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most widely employed methods for preparing indoles. testbook.comnumberanalytics.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comscienceinfo.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used to catalyze the reaction. testbook.comwikipedia.org

The mechanism of the Fischer indole synthesis proceeds through several key steps:

Hydrazone Formation : The initial step is the reaction between a substituted phenylhydrazine (B124118) and a carbonyl compound to form a phenylhydrazone. wikipedia.org

Tautomerization : The phenylhydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer. numberanalytics.comwikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : Following protonation, the enamine undergoes an irreversible electrocyclic rearrangement, specifically a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which results in the cleavage of the N-N bond. wikipedia.orgbyjus.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Cyclization and Aromatization : The resulting diimine intermediate undergoes cyclization to form a cyclic aminoacetal (or aminal). wikipedia.org Subsequent elimination of ammonia (B1221849) under acidic conditions leads to the formation of the energetically favorable aromatic indole ring. testbook.combyjus.com

A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the classical method. wikipedia.org Despite its versatility, the Fischer synthesis has limitations; for instance, it is not suitable for the synthesis of the parent, unsubstituted indole from acetaldehyde. testbook.comscienceinfo.com

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis, named after August Bischler and Richard Möhlau, is a method for producing 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of aniline (B41778). wikipedia.org This classical method has historically been limited by the harsh reaction conditions, often leading to low yields and unpredictable regioselectivity. wikipedia.orgnih.gov However, recent modifications, such as the use of lithium bromide as a catalyst or the application of microwave irradiation, have led to milder reaction conditions. chemeurope.com

The reaction mechanism is surprisingly complex for seemingly simple starting materials. chemeurope.com It is generally understood to proceed as follows:

Intermediate Formation : The reaction begins with the formation of an α-arylamino ketone intermediate from the reaction of the α-bromo-acetophenone with aniline. wikipedia.orgnih.gov

Second Aniline Reaction : A second molecule of aniline reacts to form a key intermediate. wikipedia.org

Electrophilic Cyclization : The aniline moiety within the intermediate acts as a leaving group, facilitating an electrophilic cyclization onto the aniline ring. wikipedia.orgchemeurope.com

Aromatization : The resulting cyclized intermediate rapidly aromatizes and tautomerizes to yield the final 2-aryl-indole product. wikipedia.org

The specific mechanistic pathway can be complex, and different pathways can lead to the formation of both 2-aryl and 3-aryl indole regioisomers, depending on the substrates and reaction conditions. nih.gov

Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel indole synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to produce an indole-2-carboxylic ester. synarchive.comchemeurope.com First described in 1969, this method offers a distinct route to the indole nucleus. synarchive.commdpi.com

While the precise mechanism is still a subject of discussion, it is widely postulated to involve a nitrene intermediate. chemeurope.commdpi.com The proposed pathway involves:

Nitrene Formation : Thermal decomposition of the α-azidocinnamate ester leads to the extrusion of molecular nitrogen and the formation of a highly electrophilic singlet nitrene intermediate. mdpi.commdpi.com

Cyclization : This nitrene intermediate then undergoes an intramolecular C-H insertion into the adjacent aromatic ring to form the five-membered pyrrole (B145914) ring of the indole system. mdpi.com Azirine intermediates, formed by the insertion of the nitrene into the adjacent double bond, have also been proposed and isolated as potential reaction intermediates. chemeurope.commdpi.com

Aromatization : A final byjus.commdpi.com hydrogen shift results in the re-aromatization of the system to form the stable indole-2-carboxylate (B1230498) product. mdpi.com

Continuous flow synthesis has been successfully applied to the Hemetsberger-Knittel reaction, allowing for higher yields and significantly reduced reaction times compared to traditional batch or microwave methods. mdpi.com

Reissert Indole Synthesis and its Contemporary Refinements

The Reissert indole synthesis is a classical method that constructs the indole ring from ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org The reaction proceeds in two main stages:

Condensation : The first step is a base-catalyzed Claisen condensation of o-nitrotoluene with diethyl oxalate to form ethyl o-nitrophenylpyruvate. wikipedia.org Potassium ethoxide is often more effective than sodium ethoxide for this transformation. wikipedia.org

Reductive Cyclization : The resulting o-nitrophenylpyruvate intermediate is then subjected to reductive cyclization. researchgate.net This is typically achieved using reagents like zinc in acetic acid, which reduces the nitro group to an amine. wikipedia.org The newly formed amine then undergoes intramolecular cyclization onto the adjacent ketone, followed by dehydration, to yield indole-2-carboxylic acid. wikipedia.orgresearchgate.net This product can subsequently be decarboxylated by heating to afford the indole. researchgate.net

A contemporary modification, known as the Butin modification, involves an intramolecular approach where the ring-opening of a furan (B31954) provides the necessary carbonyl functionality for the cyclization step. wikipedia.org

Larock Indole Synthesis via Palladium Catalysis

The Larock indole synthesis, developed by Richard C. Larock in 1991, is a powerful and versatile palladium-catalyzed heteroannulation reaction. wikipedia.orgsynarchive.com It provides a direct route to 2,3-disubstituted indoles from the reaction of an ortho-iodoaniline (or bromoaniline) with a disubstituted alkyne in the presence of a base. wikipedia.orgrsc.org

The catalytic cycle is believed to proceed through the following steps:

Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition to the ortho-iodoaniline to form a Pd(II) species. wikipedia.org

Alkyne Coordination and Insertion : The alkyne coordinates to the palladium center, followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org

Cyclization : The nitrogen atom of the aniline displaces the halide on the palladium, forming a six-membered palladacycle intermediate. wikipedia.org

Reductive Elimination : The final step is a reductive elimination from the Pd(II) center, which forms the indole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

This method is highly valued for its ability to construct a wide variety of substituted indoles with good regioselectivity and in high yields. ub.edu Recent advancements have included the development of asymmetric versions of the Larock synthesis to produce axially chiral N-arylindoles. acs.org

Indole Synthesis from Nitroarenes and Triazole Ring-Opening Strategies

Beyond the classical named reactions, modern synthetic chemistry has explored alternative precursors and strategies for indole synthesis.

Indole Synthesis from Nitroarenes : Several methods utilize ortho-substituted nitroarenes as starting materials. rsc.orgbohrium.com Besides the Reissert synthesis already discussed, other notable examples include the Bartoli and Cadogan syntheses. rsc.org The Bartoli indole synthesis, for instance, involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles. wikipedia.org Palladium-catalyzed reactions have also been developed that enable the intermolecular cyclization of unfunctionalized nitroarenes with alkynes and carbon monoxide to produce 3-arylindoles. acs.org These modern approaches often integrate redox and hydrogenation reactions in one-pot or tandem strategies to streamline the synthesis. rsc.orgbohrium.com

Triazole Ring-Opening Strategies : A novel, metal-free approach to indole synthesis has been developed utilizing the ring-opening of 1-aryl-1H-1,2,3-triazoles. mdpi.com This two-step synthetic sequence involves:

Ring-Opening and Intermediate Formation : The process begins with a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement. This cascade generates a ketenimine intermediate, which then reacts with an amine nucleophile to form an N-aryl ethene-1,1-diamine (B14131556). mdpi.comnih.gov

Oxidative Cyclization : In the second step, the ethene-1,1-diamine intermediate is cyclized to the target 1H-indole in the presence of an oxidant like iodine. mdpi.comnih.gov

This strategy provides a unique pathway to N-substituted indoles at the C2 position. mdpi.com

Regioselective Synthesis of Methoxy-Substituted Indoles

The introduction of a methoxy (B1213986) group onto the indole scaffold can be achieved through various synthetic routes, often relying on classical indole syntheses starting from appropriately substituted precursors. The position of the methoxy group is crucial as it dictates the reactivity and regioselectivity of subsequent functionalization steps.

Influence of Methoxy Groups on Reactivity and Selectivity in Indole Synthesis

The methoxy group (–OCH₃) is a potent electron-donating group through resonance, significantly increasing the electron density of the indole ring system. This enhanced nucleophilicity makes methoxy-substituted indoles more reactive towards electrophilic substitution compared to the unsubstituted indole. The position of the methoxy group directs incoming electrophiles. In the case of a 6-methoxyindole (B132359), the electron-donating effect is relayed through the benzene (B151609) ring, influencing the reactivity of the pyrrole ring, particularly at the C3 position, which is the most common site for electrophilic attack on indoles.

In the context of indole synthesis, the directing effect of the methoxy group on the aniline or phenylhydrazine precursor is critical for achieving the desired regiochemistry. During electrophilic aromatic substitution-based cyclization steps, such as in the Fischer indole synthesis, the methoxy group, being an ortho-, para-director, will influence the position of the cyclization. For instance, starting with a meta-methoxyphenylhydrazine in a Fischer indole synthesis can lead to a mixture of 4-methoxy- and 6-methoxyindoles. The specific reaction conditions and the nature of the other reactant can influence the isomeric ratio. Computational studies have shown that the stability of the intermediates in the Fischer indole synthesis is a key factor in determining the final regiochemical outcome.

Strategic Routes to 6-Methoxyindole Scaffolds

Several classical and modern synthetic methods can be employed to specifically generate the 6-methoxyindole scaffold. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.

Fischer Indole Synthesis: This is one of the most widely used methods for indole synthesis and can be adapted for the preparation of 6-methoxyindole. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain a 6-methoxyindole, one would typically start with 4-methoxyphenylhydrazine and a suitable ketone or aldehyde. For example, the reaction of 4-methoxyphenylhydrazine with pyruvic acid or an ester thereof would lead to the formation of 6-methoxyindole-2-carboxylic acid or its ester. The regioselectivity of the cyclization is generally reliable in this case, leading predominantly to the 6-methoxy isomer.

Starting MaterialsKey ReagentsProductReference
4-Methoxyphenylhydrazine, Pyruvic acidAcid catalyst (e.g., H₂SO₄, PPA)6-Methoxyindole-2-carboxylic acid
4-Methoxyphenylhydrazine, PhenylacetaldehydeAcid catalyst6-Methoxy-3-phenylindole

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline derivative. For the synthesis of a 6-methoxyindole derivative, 4-methoxyaniline would be reacted with a suitable α-halo-ketone. While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its utility.

Starting MaterialsKey ReagentsProductReference
4-Methoxyaniline, α-BromoacetophenoneHeat2-Phenyl-6-methoxyindole
3,5-Dimethoxyaniline, ChloroacetoneLiBr, NaHCO₃, EtOH, heat4,6-Dimethoxy-3-methylindole

Hemetsberger-Knittel Indole Synthesis: This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. To synthesize a 6-methoxyindole derivative, the starting azido-propenoic ester would need to be derived from 4-methoxybenzaldehyde. Although it can provide good yields, the synthesis and stability of the azido (B1232118) starting material can be challenging.

Starting MaterialConditionProductReference
Ethyl 2-azido-3-(4-methoxyphenyl)propenoateHeatEthyl 6-methoxyindole-2-carboxylate

Strategies for Introducing the Sulfonyl Moiety onto the Indole Core

Once the 6-methoxyindole scaffold is obtained, the next crucial step is the introduction of the methylsulfonyl group. This can be achieved at different positions of the indole nucleus, with the N1-position being the target for the synthesis of 6-methoxy-1-(methylsulfonyl)-1H-indole.

N-Sulfonylation Protocols at the 1-Position

The sulfonylation of the indole nitrogen is a common strategy to protect the NH group, modify the electronic properties of the indole, and introduce a functional handle for further transformations. The resulting N-sulfonylindoles are generally more stable and can exhibit different reactivity patterns compared to their NH-indole counterparts.

The most straightforward method for N-sulfonylation involves the deprotonation of the indole NH with a suitable base, followed by quenching with a sulfonyl chloride. For the synthesis of this compound, 6-methoxyindole would be treated with a base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or an organolithium reagent, followed by the addition of methanesulfonyl chloride (CH₃SO₂Cl).

General Reaction Scheme for N-Sulfonylation:

Step 1 (Deprotonation): 6-methoxy-1H-indole + Base → 6-methoxy-indolide anion

Step 2 (Sulfonylation): 6-methoxy-indolide anion + CH₃SO₂Cl → this compound

Indole SubstrateBaseSulfonylating AgentSolventProduct
IndoleNaHBenzenesulfonyl chlorideDMF1-(Phenylsulfonyl)indole
2-Methylindolen-BuLiMethanesulfonyl chlorideTHF2-Methyl-1-(methylsulfonyl)indole
6-MethoxyindoleKOtBuMethanesulfonyl chlorideTHF6-Methoxy-1-(methylsulfonyl)indole

Direct C-H Sulfonylation of Indoles at C2 and C3 Positions

While the target compound features an N-sulfonyl group, it is pertinent to discuss the direct sulfonylation of the indole's carbon framework, as these methods provide access to a different class of sulfonylated indole isomers. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, and under appropriate conditions, direct C-H sulfonylation can be achieved, typically at the C2 or C3 position.

In recent years, metal-free oxidative coupling reactions have emerged as a powerful tool for C-H functionalization, offering a more sustainable alternative to traditional metal-catalyzed methods. These reactions often proceed via radical intermediates.

Another approach involves the direct electrochemical sulfonylation of indoles. This method can utilize inorganic sulfites as the SO₂ source in the presence of an alcohol to generate indole sulfonic esters. This transformation proceeds under mild, metal-free conditions.

Indole SubstrateSulfonyl SourceReagents/ConditionsPosition of SulfonylationReference
IndoleArylsulfonyl hydrazideTBHP, TBAIC3
IndoleSodium metabisulfiteElectrolysis, MeOH, AcOHC3

These metal-free methods provide regioselective access to C-sulfonylated indoles, highlighting the versatility of modern synthetic strategies in functionalizing the indole nucleus.

Catalyst-Mediated Sulfonylation (e.g., KI-catalyzed)

Catalyst-mediated sulfonylation reactions provide an effective means of introducing a sulfonyl group onto the indole nucleus. Potassium iodide (KI) has been demonstrated as a convenient and environmentally benign catalyst for the regioselective C2 sulfonylation of indoles. This method typically utilizes sulfonyl hydrazides as the sulfonyl source.

In a typical reaction, the indole substrate reacts with a sulfonyl hydrazide in the presence of a catalytic amount of KI and an oxidant such as tert-butyl hydroperoxide (TBHP). The reaction proceeds efficiently in water, an environmentally friendly solvent. The proposed mechanism involves the in-situ generation of a sulfonyl radical, which then attacks the C2 position of the indole ring.

Key features of the KI-catalyzed sulfonylation of indoles include:

High Regioselectivity: The sulfonylation occurs preferentially at the C2 position of the indole ring.

Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions.

Environmental Compatibility: The use of water as a solvent and a non-toxic catalyst makes this method environmentally friendly.

Reactant 1Reactant 2CatalystOxidantSolventProductYield (%)
IndoleBenzenesulfonyl hydrazideKITBHPWater2-(Phenylsulfonyl)-1H-indoleHigh
5-MethoxyindoleToluenesulfonyl hydrazideKITBHPWater5-Methoxy-2-(tosyl)-1H-indoleGood

This table presents a generalized summary of KI-catalyzed sulfonylation of indoles based on available literature. Specific yields may vary depending on the substrates and precise reaction conditions.

Electrochemical Synthesis of Sulfonylindoles

Electrochemical methods offer a sustainable and oxidant-free approach to the synthesis of sulfonylindoles. rsc.orgdntb.gov.uaresearchgate.netrawdatalibrary.netresearchgate.netx-mol.com Specifically, the synthesis of 3-sulfonylindoles has been achieved through the annulation of o-alkynylanilines with sodium sulfinates. rsc.orgdntb.gov.uaresearchgate.netrawdatalibrary.netresearchgate.netx-mol.com This method is characterized by its mild reaction conditions and tolerance of a wide range of functional groups. rsc.orgdntb.gov.uaresearchgate.netrawdatalibrary.netresearchgate.netx-mol.com

The reaction is typically carried out in an undivided cell under constant current electrolysis. Mechanistic studies suggest that the reaction proceeds through the formation of a sulfonyl radical, which adds to the alkyne moiety of the o-alkynylaniline, followed by an intramolecular cyclization to form the indole ring. A key intermediate in this transformation is believed to be an (E)-bis(sulfonyl)stilbene. researchgate.net

SubstrateReagentConditionsProduct
o-AlkynylanilineSodium sulfinateConstant current electrolysis, undivided cell3-Sulfonylindole
2-EthynylanilineSodium benzenesulfinatePt electrodes, MeCN/H2O3-(Phenylsulfonyl)-1H-indole

This table illustrates the general electrochemical approach to 3-sulfonylindoles.

Gold- and Silver-Catalyzed Cyclization with Sulfonyl Migration

Gold and silver catalysts have been employed in the synthesis of 3-sulfonylindoles from ortho-alkynyl N-sulfonyl anilines. acs.orgresearchgate.netbohrium.com This transformation involves a 5-endo-dig cyclization followed by a concomitant 1,3-sulfonyl migration. acs.orgresearchgate.netbohrium.com The reaction is often promoted by visible light irradiation. acs.orgresearchgate.net

In the gold-catalyzed variant, the reaction can proceed without an external photocatalyst. acs.orgresearchgate.net In contrast, the silver-catalyzed reaction typically requires the presence of a photosensitizer. acs.orgresearchgate.net Mechanistic investigations suggest the generation of a sulfonyl radical which propagates the 1,3-sulfonyl migration process. acs.org This method provides a pathway to valuable 2,3-disubstituted indoles. researchgate.net

SubstrateCatalystConditionsProduct
ortho-Alkynyl N-sulfonyl anilineAu(I) saltBlue LED irradiation3-Sulfonylindole
ortho-Alkynyl N-sulfonyl anilineAg(I) saltBlue LED irradiation, photocatalyst3-Sulfonylindole

This table outlines the general conditions for gold- and silver-catalyzed synthesis of 3-sulfonylindoles.

Cascade Annulation Reactions for Sulfonylindole Formation

Cascade annulation reactions provide an efficient route to complex indole structures, including N-alkyl-3-sulfonylindoles, in a single synthetic operation. rsc.orgrsc.org An example of this is the metal-free, iodine-promoted cascade cyclization of 2-alkynyl-N,N-dialkylanilines with sulfonyl hydrazides. rsc.org This reaction involves the formation of both a C-S and a C-N bond in a tandem sequence, followed by dealkylation. rsc.org

The reaction is initiated by the generation of a sulfonyl radical from the sulfonyl hydrazide in the presence of iodine and an oxidant like TBHP. rsc.org This radical then adds to the alkyne, triggering a cyclization cascade to form the 3-sulfonylindole product. rsc.org This methodology is valued for its use of economical and environmentally benign reagents. rsc.org

SubstrateReagentPromoterProduct
2-Alkynyl-N,N-dialkylanilineSulfonyl hydrazideI2/TBHPN-Alkyl-3-sulfonylindole
N,N-Dimethyl-2-(phenylethynyl)anilineBenzenesulfonyl hydrazideI2/TBHPN-Methyl-3-(phenylsulfonyl)-2-phenyl-1H-indole

This table summarizes the cascade annulation approach to N-alkyl-3-sulfonylindoles.

Design and Elaboration of this compound

The synthesis of the target compound, this compound, requires a strategic approach that first establishes the 6-methoxyindole core, followed by the introduction of the methylsulfonyl group at the N1 position.

Step-by-Step Synthesis Pathways

A plausible synthetic route to this compound involves a two-step sequence:

Step 1: Synthesis of 6-Methoxy-1H-indole

The precursor, 6-methoxy-1H-indole, can be synthesized via several established methods. One common approach is the Fischer indole synthesis. For instance, the reaction of m-anisidine (B1676023) with an appropriate carbonyl compound, followed by acid-catalyzed cyclization, can yield the desired 6-methoxyindole. A specific example involves the Japp–Klingmann reaction of m-anisidine to form an azo-ester intermediate, which upon heating in ethanolic HCl, provides ethyl 6-methoxy-3-methylindole-2-carboxylate. rsc.org Subsequent chemical modifications can then lead to 6-methoxy-1H-indole.

Step 2: N-Sulfonylation of 6-Methoxy-1H-indole

The final step is the introduction of the methylsulfonyl group onto the nitrogen atom of 6-methoxy-1H-indole. This can be achieved by reacting the indole with methanesulfonyl chloride in the presence of a suitable base. The indole nitrogen is deprotonated by the base to form an indolide anion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride to form the desired N-sulfonylated product.

Proposed Synthesis of this compound:

StepReactant 1Reactant 2Reagents/ConditionsProduct
1m-AnisidineEthyl α-ethylacetoacetate1. NaNO2, HCl; 2. Ethanolic HCl, heatEthyl 6-methoxy-3-methylindole-2-carboxylate
followed by hydrolysis and decarboxylation6-Methoxy-1H-indole
26-Methoxy-1H-indoleMethanesulfonyl chlorideBase (e.g., NaH, pyridine), aprotic solvent (e.g., THF, DMF)This compound

This table outlines a proposed synthetic pathway. The initial synthesis of 6-methoxy-1H-indole can be accomplished through various named reactions, with the Fischer indole synthesis being a prominent example.

Functional Group Compatibility and Synthetic Efficiency

The efficiency and success of the synthesis of this compound are highly dependent on functional group compatibility.

In the N-sulfonylation step, the presence of the electron-donating methoxy group on the indole ring can influence the nucleophilicity of the indole nitrogen. However, this is generally well-tolerated in N-sulfonylation reactions. It is important to select a base that is strong enough to deprotonate the indole N-H without causing unwanted side reactions with the methoxy group or the sulfonyl chloride.

The methodologies described for the synthesis of sulfonylindoles at other positions (C2 and C3) also highlight the importance of functional group tolerance. For instance, in copper-mediated C4-H sulfonylation, substrates with electron-withdrawing N-protecting groups like tosyl and acetyl were found to be unsuitable. acs.org Conversely, N-alkyl groups such as methyl, benzyl (B1604629), and MOM were well-tolerated. acs.org In electrochemical synthesis, a broad range of functional groups are generally compatible. rsc.orgdntb.gov.uaresearchgate.netrawdatalibrary.netresearchgate.netx-mol.com

Advancements in Sustainable Indole Synthesis: Green Chemistry Applications

The synthesis of indole derivatives, foundational structures in pharmaceuticals and natural products, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant solvent waste. nih.govrsc.org In response to growing environmental concerns, the field of organic synthesis has increasingly embraced the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. newhaven.edu For the synthesis of functionalized indoles, such as this compound, these advancements focus on improving efficiency, minimizing environmental impact, and enhancing safety through innovative methodologies. benthamdirect.comresearchgate.net

Key green approaches in modern indole synthesis include the use of alternative energy sources, eco-friendly solvents, solvent-free reaction conditions, and highly efficient catalytic systems. tandfonline.com Methodologies such as microwave-assisted synthesis, multicomponent reactions (MCRs), and mechanochemistry are at the forefront of these developments, offering significant advantages over conventional protocols. rsc.orgbenthamdirect.comtandfonline.com

Microwave-Assisted Synthesis: Microwave (MW) irradiation has emerged as a powerful tool in green organic synthesis, offering rapid, efficient, and clean reaction conditions. tandfonline.comresearchgate.net Unlike conventional heating, microwave energy directly and efficiently couples with polar molecules in the reaction mixture, leading to a dramatic reduction in reaction times—from hours to mere minutes. newhaven.edutandfonline.com This technique has been successfully applied to various indole syntheses, resulting in higher yields and cleaner product profiles. For instance, the synthesis of pyran-annulated indole analogs and bis(indolyl) methanes has been achieved with high efficiency under microwave irradiation. tandfonline.com This approach minimizes the formation of byproducts and reduces energy consumption, aligning with the core tenets of green chemistry. tandfonline.com

Solvent-Free and Alternative Solvent Systems: A major focus of green indole synthesis is the reduction or replacement of volatile and toxic organic solvents. nih.gov Solvent-free, or solid-state, reactions represent an ideal green alternative, minimizing waste and simplifying product purification. nih.gov Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, provides an effective solvent-free protocol for the classic Fischer indole synthesis, a cornerstone of indole chemistry. rsc.org

Where solvents are necessary, the focus has shifted to greener alternatives:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent medium for certain reactions. The synthesis of bis(indolyl)methanes has been demonstrated using bromine as a catalyst in water, achieving high yields rapidly. nih.gov

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have negligible vapor pressure and high thermal stability, making them attractive replacements for volatile organic compounds (VOCs). They have been utilized as both solvents and catalysts in the synthesis of various indole derivatives. benthamdirect.comresearchgate.net

Propylene Carbonate (PC): This biodegradable and non-toxic solvent has been successfully used as an eco-friendly medium for synthesizing bis-indole derivatives, often in conjunction with a catalyst like molecular iodine, under mild, room-temperature conditions. researchgate.net

The following table summarizes and compares various green synthetic methods for indole derivatives against a traditional approach.

MethodCatalyst / ConditionsSolventAvg. Reaction TimeAvg. YieldKey Green Advantage
Conventional Fischer Indole Synthesis Strong Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂)Toluene, XyleneSeveral hours to daysModerate to high-
Microwave-Assisted Synthesis Various catalysts (e.g., nanocat-ferrite-L-cysteine)Solvent-free or minimal solvent5-15 minutesHigh (81-91%)Drastically reduced reaction time and energy use. tandfonline.com
Mechanochemical Fischer Indolisation Oxalic acid and dimethylureaSolvent-free1-2 hoursGood to excellentEliminates the need for bulk reaction solvents. rsc.org
Catalysis in Water Br₂ (2 mol%) at 50 °CWater~1 minuteUp to 98%Utilizes a benign, abundant, and non-toxic solvent. nih.gov
Multicomponent Reactions (MCRs) Various (e.g., acid-catalyzed)Often green solventsVariesGood to excellentHigh atom economy and reduced number of synthetic steps. rug.nl
Propylene Carbonate Medium Molecular iodine (I₂) at room temp.Propylene Carbonate30-60 minutesHighEmploys a biodegradable and eco-friendly solvent. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants. rsc.org This approach is inherently green due to its high atom economy, reduction of intermediate isolation steps, and minimization of solvent and energy usage. rug.nl Innovative MCRs have been developed for the synthesis of complex indole-2-carboxamides, demonstrating a significantly improved ecological footprint compared to traditional multi-step procedures. rug.nl

Advanced Catalysis: The development of novel catalysts is central to green chemistry. In indole synthesis, this includes the use of nanocatalysts, which offer high surface area and reactivity, and can often be recovered and reused, reducing waste and cost. benthamdirect.comresearchgate.net For example, a functionalized nano-ferrite catalyst has been employed for the synthesis of bis(indolyl) methanes under microwave conditions. tandfonline.com Furthermore, metal-free electrochemical methods are being developed to avoid the use of external chemical oxidants in cyclization reactions to form the indole core. organic-chemistry.org

These advancements collectively push the synthesis of this compound and its analogs toward more sustainable, efficient, and environmentally responsible practices.

Mechanistic Investigations of Indole Derivatization and Rearrangement Reactions

Detailed Mechanisms of Electrophilic Substitution on Methoxy-Activated Indoles

Electrophilic aromatic substitution (SEAr) is a cornerstone of indole (B1671886) chemistry. The electron-rich nature of the indole ring makes it highly susceptible to attack by electrophiles. The position of substitution is dictated by the stability of the resulting cationic intermediate, the arenium ion. For the parent indole, electrophilic attack occurs preferentially at the C3 position, as this allows for the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring.

The introduction of a methoxy (B1213986) group onto the indole's benzene ring significantly modulates its reactivity and regioselectivity in electrophilic substitution reactions. A methoxy group is a potent activating group due to its ability to donate electron density through resonance. This increased electron density enhances the nucleophilicity of the indole ring, making it even more reactive towards electrophiles.

Specifically, a methoxy group at the C6 position, as in 6-methoxy-1H-indole, exerts a pronounced effect on the regiochemical outcome of electrophilic substitution. While the C3 position remains a primary site of attack, the powerful electron-donating nature of the 6-methoxy group also activates the C2 position, making it a competitive site for electrophilic attack. researchgate.net This activation of the C2 position is a departure from the typical reactivity of simple indoles and highlights the directing influence of the methoxy substituent. The relative amounts of C2 and C3 substitution can be influenced by the nature of the electrophile and the reaction conditions.

The directing effects of methoxy groups at other positions on the indole ring also follow predictable patterns based on resonance stabilization of the corresponding arenium ion intermediates.

Methoxy Substituent PositionPrimary Site(s) of Electrophilic AttackRationale
C4C5The methoxy group strongly activates the C5 position through resonance, and steric hindrance may disfavor attack at C3.
C5C4, C6Activation of both adjacent positions through resonance.
C6C3, C2, C7Strong activation of the C7 and C5 positions, with C3 and C2 also being activated to a lesser extent. researchgate.net
C7C6Activation of the adjacent C6 position.

N-Substitution Reaction Mechanisms and Reversibility

The nitrogen atom of the indole ring can be readily substituted, most commonly with protecting groups to modulate the reactivity of the C-H bonds or to introduce functionality. The N-sulfonylation of indoles, including 6-methoxyindole (B132359), is a common transformation, typically achieved by reacting the indole with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine.

The mechanism involves the deprotonation of the indole N-H by the base to form an indolide anion. This highly nucleophilic anion then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the N-sulfonylindole.

A crucial aspect of N-sulfonyl groups is their role as protecting groups, which necessitates their removal under specific conditions. The reversibility of the N-sulfonylation reaction is therefore of significant interest. The N-sulfonyl bond in indoles is generally stable but can be cleaved under certain acidic or basic conditions, indicating the reversible nature of this substitution. For instance, N-arylsulfonamides can be deprotected using strong acids like trifluoromethanesulfonic acid. researchgate.netorganic-chemistry.org The susceptibility of the N-sulfonyl group to cleavage is dependent on the substituents on both the indole ring and the sulfonyl group. The electron-donating 6-methoxy group may influence the stability of the N-sulfonyl bond, potentially making it more or less labile compared to an unsubstituted indole.

ConditionReagent ExampleOutcome
AcidicTrifluoromethanesulfonic acidCleavage of the N-sulfonyl bond. researchgate.netorganic-chemistry.org
BasicLithium diisopropylamide (LDA)Deprotection of N-pivaloylindoles, suggesting potential for N-sulfonyl cleavage with strong bases. sciforum.net
ReductiveMg in MeOHRemoval of N-trisyl groups. researchgate.net

Reaction Pathways in Sulfonylindole Synthesis

The synthesis of sulfonylindoles can proceed through various pathways, often involving intriguing mechanistic steps such as the formation of radical intermediates, intramolecular migrations, and cascade reactions.

Recent advancements in synthetic methodology have highlighted the role of radical intermediates in the formation of C-S bonds in indole systems. For example, the synthesis of 3-sulfonylindoles can be achieved through a visible-light-induced process where a sulfonyl radical is generated. This highly reactive species can then add to the indole nucleus, typically at the electron-rich C3 position, to form the C-S bond. Such radical-mediated pathways offer a mild and efficient alternative to traditional methods and are often compatible with a wide range of functional groups.

A fascinating rearrangement reaction observed in the synthesis of certain sulfonylindoles is the intramolecular 1,3-sulfonyl migration. In some instances, the initial reaction may lead to the formation of an N-sulfonylated intermediate, which then undergoes a rearrangement to a C-sulfonylated product. For example, the synthesis of 3-sulfonylindoles from ortho-alkynyl-N-sulfonylanilines has been shown to proceed via a gold(I)- or silver(I)-triggered cyclization followed by a light-induced 1,3-sulfonyl migration. Mechanistic studies suggest that this migration can proceed through the generation of a sulfonyl radical, which then recombines at the C3 position.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide a powerful and efficient strategy for the construction of complex molecules. In the context of sulfonylindole synthesis, cascade reactions can be designed to rapidly build the indole core and introduce the sulfonyl group in a controlled manner.

An example of such a process is the silver-promoted cascade sulfonation and cyclization of N-propargyl indoles with arylsulfinic acids to afford 2-sulfonated-9H-pyrrolo[1,2-a]indoles. researchgate.net Another approach involves a visible-light-initiated tandem reaction of an indole-derived N-acrylamide with a sulfonylhydrazide to produce sulfonated indole-fused pyridines. rsc.org These cascade sequences often involve a series of intricate steps, including radical additions, cyclizations, and rearrangements, to achieve the final complex product.

Reaction TypeKey FeaturesResulting Product
Silver-Promoted CascadeSulfonation and cyclization of N-propargyl indoles. researchgate.net2-Sulfonated-9H-pyrrolo[1,2-a]indoles
Visible-Light Initiated Tandem ReactionRadical-mediated sulfonylation and cyclization of indole-derived N-acrylamides. rsc.orgSulfonated indole-fused pyridines

C-H Functionalization Mechanisms on the Indole Ring

Direct C-H functionalization of the indole core is a powerful strategy for molecular diversification, though achieving regioselectivity on the benzene portion of the ring system (positions C4, C5, C6, and C7) presents a significant challenge. The inherent electronic properties of the indole ring favor reactions at the C3 position. For functionalization at other sites, the use of a directing group on the indole nitrogen is often necessary.

The methylsulfonyl group at the N1 position of 6-methoxy-1-(methylsulfonyl)-1H-indole is a moderately electron-withdrawing group. This group can influence the regioselectivity of C-H activation reactions. In transition metal-catalyzed C-H functionalization, a common mechanism involves the coordination of the metal to a directing group, followed by cyclometalation to form a metallacycle intermediate. This intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the catalyst.

For this compound, a plausible, though not experimentally verified, pathway for C-H functionalization at the C7 position could involve a palladium catalyst. The reaction would likely proceed through the formation of a palladacycle intermediate, directed by the N-sulfonyl group. The methoxy group at the C6 position would electronically influence the reactivity of the adjacent C-H bonds, potentially favoring activation at C7 or C5.

Table 1: Plausible Mechanistic Steps for C-H Functionalization of this compound

StepDescriptionIntermediate
1Coordination of a transition metal catalyst (e.g., Palladium) to the indole.Metal-indole complex
2Directed C-H activation to form a metallacycle.Metallacyclic intermediate
3Oxidative addition of a coupling partner (e.g., an aryl halide).Metal(IV) intermediate
4Reductive elimination to form the C-C bond and regenerate the catalyst.Functionalized indole

Computational Methodologies Applied in the Study of Indole Derivatives

Molecular Modeling for Ligand-Biological Target Interactions

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

Root Mean Square Deviation (RMSD) Analysis of Ligand-Protein Complexes

Table 1: Representative RMSD Values for a Simulated Ligand-Protein Complex This table illustrates typical data obtained from an RMSD analysis. Values are hypothetical examples.

Simulation Time (ns)Protein Backbone RMSD (Å)Ligand RMSD (Å)
00.000.00
101.250.80
201.400.95
301.551.10
401.581.05
501.601.12
601.621.15
701.611.13
801.651.18
901.641.16
1001.651.17
Root Mean Square Fluctuation (RMSF) Analysis of Protein Residues

While RMSD provides a global measure of structural stability, the Root Mean Square Fluctuation (RMSF) offers insights into the flexibility of individual amino acid residues within the protein. researchgate.net The RMSF value for each residue is calculated over the course of the MD simulation. High RMSF values indicate regions of the protein that are highly mobile or flexible, such as loops or the N- and C-termini. Conversely, low RMSF values correspond to more rigid or constrained regions, like alpha-helices and beta-sheets. When a ligand is bound, a decrease in the RMSF of active site residues can suggest that the ligand has stabilized that portion of the protein. researchgate.netresearchgate.net

Table 2: Representative RMSF Data for Protein Residues in an Active Site This table illustrates typical data obtained from an RMSF analysis, comparing a protein with and without a bound ligand. Values are hypothetical examples.

Residue NumberResidue NameRMSF (Apo Protein) (Å)RMSF (Complexed Protein) (Å)
45TYR1.81.1
46LEU2.11.3
89VAL1.50.9
92SER2.51.5
115PHE1.61.0

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For indole (B1671886) derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMSIA) can be developed to understand the relationship between molecular properties (steric, electrostatic, hydrophobic fields) and their inhibitory activity against a specific target. These models are built using a dataset of compounds with known activities and can then be used to predict the activity of newly designed molecules. mdpi.com A statistically significant QSAR model, characterized by high R² (correlation coefficient) and Q² (cross-validated correlation coefficient) values, can reliably guide the synthesis of more potent analogues. For instance, QSAR analysis might reveal that adding a bulky substituent at a particular position on the indole ring enhances activity, thereby directing synthetic efforts. mdpi.comnih.gov

Table 3: Typical Statistical Parameters for a 3D-QSAR Model This table shows representative validation metrics for a CoMSIA-based QSAR model.

ParameterDescriptionValue
Cross-validated correlation coefficient0.8529
Non-cross-validated correlation coefficient0.9557
SEEStandard Error of the Estimate0.25
F-valueF-test statistic120.5
NNumber of components5

In Silico ADMET Profiling for Pharmacokinetic Property Prediction

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov In silico ADMET profiling uses computational models to predict these properties for a molecule like 6-methoxy-1-(methylsulfonyl)-1H-indole before it is synthesized. mdpi.com Various open-access and commercial software tools can estimate parameters such as human intestinal absorption, Caco-2 cell permeability, blood-brain barrier (BBB) penetration, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes. nih.govmdpi.com Early prediction of poor ADMET properties, such as low absorption or high toxicity, allows chemists to modify the structure to improve its drug-like characteristics. researchgate.net

Table 4: Representative In Silico ADMET Prediction for an Indole Derivative This table provides an example of a typical ADMET profile generated computationally. The values are representative and not specific to the title compound.

PropertyParameterPredicted Value/ClassificationInterpretation
Absorption Human Intestinal Absorption>90% mdpi.comHigh probability of absorption from the gut
Caco-2 Permeability (logPapp)>0.9High permeability
Distribution BBB PermeantYesCan cross the blood-brain barrier
Plasma Protein Binding~92%High affinity for plasma proteins
Metabolism CYP2D6 InhibitorNoUnlikely to interfere with CYP2D6 metabolism
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion Total Clearance (log ml/min/kg)0.5Moderate clearance rate
Toxicity AMES ToxicityNon-mutagenicLow risk of mutagenicity

Synthetic Accessibility Score Assessment

The Synthetic Accessibility (SA) score is a metric used to estimate how easily a molecule can be synthesized in a laboratory. nih.gov The score is typically calculated on a scale from 1 (very easy to synthesize) to 10 (very difficult to synthesize). This calculation is based on two main components: a fragment-based score and a complexity penalty. The fragment score is derived from the analysis of millions of known compounds (e.g., from the PubChem database) and penalizes the presence of rare or synthetically challenging chemical fragments. The complexity penalty accounts for features like the number of stereocenters, spiro atoms, and large ring sizes that make synthesis more difficult. For a molecule like this compound, a low to moderate SA score would suggest that its synthesis is feasible using standard chemical reactions. nih.gov

Structure Activity Relationship Sar Studies for 6 Methoxy 1 Methylsulfonyl 1h Indole and Designed Analogues

Influence of the Methoxy (B1213986) Group at the 6-Position on Biological Activity

The position of a methoxy group on the indole (B1671886) ring can significantly alter both the potency and the mechanism of action of a compound. In a study of indolyl-pyridinyl-propenones, moving the methoxy group from the 5-position to the 6-position resulted in a notable enhancement of growth inhibitory potency and a switch in the mode of anti-cancer activity from the induction of methuosis to the disruption of microtubules, leading to mitotic arrest. digitellinc.com However, the presence of methoxy groups at both the 5- and 6-positions simultaneously was found to abolish this activity. digitellinc.com

In the context of melatonin (B1676174) analogues, shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position of the indole nucleus, while also moving the ethylamido side chain to the N-1 position, resulted in compounds with an affinity for the melatonin receptor similar to that of melatonin itself, and they acted as full agonists. researchgate.net Furthermore, studies on methyl- and methoxy-substituted indoles as modulators of the human Aryl Hydrocarbon Receptor (AhR) have shown that 6-methyl-indole is an efficacious agonist of this receptor. mdpi.com

Research on indole-3-glyoxylamide (B122210) based antiprion agents has demonstrated that introducing electron-withdrawing substituents at the C-6 position can improve biological activity by up to an order of magnitude and confer higher metabolic stability. nih.gov This suggests that the electronic properties of substituents at the 6-position are a critical determinant of the biological profile.

Compound/ModificationBiological Target/ActivityKey FindingReference
Indolyl-pyridinyl-propenoneAnti-cancer (Glioblastoma cells)Moving the methoxy group from C-5 to C-6 switched activity from methuosis induction to microtubule disruption. digitellinc.com
Melatonin AnalogueMelatonin ReceptorShifting the methoxy group from C-5 to C-6 maintained high affinity and full agonist activity. researchgate.net
6-Methyl-indoleAryl Hydrocarbon Receptor (AhR)Acted as an efficacious agonist. mdpi.com
Indole-3-glyoxylamideAntiprion ActivityIntroduction of electron-withdrawing groups at C-6 improved activity and metabolic stability. nih.gov

Significance of the Methylsulfonyl Moiety at N1 for Pharmacological Profiles

The introduction of a sulfonyl group, particularly a methylsulfonyl moiety, at the N1 position of the indole ring is a recognized strategy for modulating the pharmacological properties of these compounds. This substitution can influence the compound's interaction with biological targets and improve its drug-like properties.

In the design of novel anti-inflammatory agents, the methylsulfonyl group (SO2Me) has been utilized as a key pharmacophore. nih.gov For instance, in the development of dual COX-2/5-LOX inhibitors, the N-methylsulfonyl indole scaffold was designed to mimic the structure of rofecoxib, a selective COX-2 inhibitor. nih.gov This highlights the role of the N1-methylsulfonyl group in conferring selectivity towards specific enzyme isoforms. N-arylsulfonyl indoles have also demonstrated significant inhibitory activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov

The sulfonylation at the N1 position of the indole scaffold is a valuable strategy for developing selective 5-HT6 receptor antagonists. nih.gov This modification, combined with other structural features, has led to the discovery of potent ligands with procognitive and antidepressant-like properties. nih.gov

Contribution to Target Affinity and Selectivity

The N1-sulfonyl group plays a crucial role in determining the affinity and selectivity of indole derivatives for their biological targets. In a series of N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives, the presence of the sulfonyl group was essential for high affinity for the 5-HT6 receptor. nih.govresearchgate.net The nature of the aryl group attached to the sulfonyl moiety also influences binding, with quinolinyl and isoquinolinyl groups leading to increased affinity compared to a naphthyl fragment. nih.gov

For example, the compound 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline was identified as a potent and selective 5-HT6 receptor antagonist. nih.gov This demonstrates the synergistic effect of the N1-sulfonylisoquinoline moiety and the 5-methoxy group on the indole ring in achieving high affinity and selectivity.

Compound SeriesBiological TargetRole of N1-Sulfonyl GroupReference
N-Methylsulfonyl-indole derivativesCOX-2/5-LOXActs as a COX-2 pharmacophore, contributing to selectivity. nih.gov
N-Arylsulfonyl indolesGram-Positive BacteriaConfers inhibitory activity against multidrug-resistant strains. nih.gov
N1-Azinylsulfonyl-tetrahydropiridynyl indoles5-HT6 ReceptorEssential for high affinity and antagonist activity. nih.gov
N1-Arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indoles5-HT6 ReceptorCrucial for potent and selective antagonism. researchgate.net

Impact of N1-Substitution Beyond Sulfonyl Groups on Biological Function

In the realm of cannabimimetic indoles, the length of the N1-alkyl chain has been shown to be a critical determinant of affinity for cannabinoid receptors. researchgate.net For instance, an N1-pentyl substituent is often associated with high potency for the CB1 receptor. researchgate.net In contrast, N-morpholinoethyl indoles exhibit a range of affinities, suggesting that more complex N1-substituents can also be accommodated and can modulate receptor interaction. nih.gov

N-acylation of the indole nitrogen is another common modification. The synthesis of N-acyl indoles is a key step in the preparation of various pharmaceuticals, including the anti-inflammatory drug indomethacin. preprints.org The introduction of benzyl (B1604629) and benzoyl groups at the N1 position has led to the development of new heterocyclic indole derivatives with antimicrobial and anticancer activities. mdpi.com

The inertness of the indole nitrogen towards electrophilic reagents can present a challenge in the synthesis of N1-substituted indoles, but various synthetic methods have been developed to overcome this. nih.gov The diverse biological activities reported for N1-substituted indoles, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, underscore the importance of this position for strategic molecular design. nih.govacs.org

N1-Substituent TypeCompound ClassBiological Target/ActivityKey FindingReference
Alkyl (e.g., pentyl)Cannabimimetic IndolesCB1 ReceptorN1-pentyl group is often optimal for high potency. researchgate.net
MorpholinoethylCannabimimetic IndolesAI-sensitive GPCRsConfers a range of binding affinities. nih.gov
Benzyl/Benzoyl3-Heterocyclic Indole DerivativesAntimicrobial/AnticancerN1-substitution with these groups leads to active compounds. mdpi.com
AcylGeneral Indole DerivativesVarious (e.g., COX enzymes)A common feature in many pharmaceuticals like indomethacin. preprints.org

SAR of Substitutions at Other Indole Ring Positions (C2, C3, C4, C5, C7)

Substitutions at various positions on the indole ring, including C2, C3, C4, C5, and C7, play a crucial role in defining the biological activity of indole-based compounds.

C2-Position: In a series of 1-(2-alkanamidoethyl)-6-methoxyindole melatonin analogues, optimization of the C2-substituent by introducing bromine, a phenyl group, or a methoxycarbonyl group (COOCH3) resulted in a significant enhancement of affinity, reaching the picomolar range, and improved agonist biological activity. researchgate.net

C3-Position: The C3 position of the indole ring is a frequent site for substitution and is often critical for biological activity. Many biologically active 3-substituted indoles have been identified as anticancer agents and kinase inhibitors. researchgate.net

C4-Position: While less commonly explored, substitutions at the C4-position can also influence biological activity. In a study on indole-3-glyoxylamide based antiprion agents, derivatization at the C4 position was generally not well-tolerated, suggesting that this position may be sensitive to steric bulk or electronic changes for this particular class of compounds. nih.gov

C5-Position: The C5 position is a key site for modification in many indole derivatives. In the context of 5-HT6 receptor antagonists, the presence of a methoxy group at the C5 position of N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives was found to be favorable for high affinity. researchgate.net

C7-Position: Similar to the C4 position, derivatization at the C7 position of indole-3-glyoxylamide antiprion agents was not well-tolerated. nih.gov However, in other classes of indole compounds, such as 2,2'-diindolyls and 3,3'-diindolyls, the C7 and C7' positions are considered active sites for electrophilic substitution, indicating their potential for modification to modulate biological activity. digitellinc.com

PositionSubstituentCompound ClassBiological ActivityKey FindingReference
C2Br, Phenyl, COOCH36-Methoxyindole (B132359) Melatonin AnaloguesMelatonin Receptor AgonismSignificantly enhanced affinity and improved agonist activity. researchgate.net
C3VariousGeneral Indole DerivativesAnticancer, Kinase InhibitionA critical position for a wide range of biological activities. researchgate.net
C4VariousIndole-3-glyoxylamide Antiprion AgentsAntiprion ActivityDerivatization was not well-tolerated. nih.gov
C5MethoxyN1-Arylsulfonyl Indole Derivatives5-HT6 Receptor AntagonismFavorable for high affinity. researchgate.net
C7VariousIndole-3-glyoxylamide Antiprion AgentsAntiprion ActivityDerivatization was not well-tolerated. nih.gov

Strategic Modifications for Optimizing Biological Potency and Functional Specificity

The optimization of lead compounds is a critical phase in drug discovery, aimed at enhancing biological potency, improving selectivity, and refining pharmacokinetic properties. For indole-based compounds, several strategic modifications can be employed to achieve these goals.

Conformational Restriction: Limiting the conformational flexibility of a molecule through rigidification is a well-established strategy to enhance potency and selectivity. By locking a ligand into a specific conformation that is optimal for binding to its target, it is possible to reduce the entropic penalty upon binding and minimize off-target interactions. This approach has been successfully applied to indole-based designer drugs to eliminate CB1R binding while retaining CB2R affinity, resulting in highly selective CB2R agonists. acs.org

Bioisosteric Replacement: Bioisosterism involves the exchange of an atom or a group of atoms with an alternative, broadly similar atom or group to create a new molecule with similar or improved biological properties. This strategy can be used to modulate metabolic stability, solubility, and toxicity. For the indole scaffold, bioisosteric replacement has been employed to develop potent and selective PI3Kδ inhibitors for the treatment of acute myeloid leukemia. nih.gov Common bioisosteric replacements for amides, for example, include heterocyclic rings like triazoles, imidazoles, and oxadiazoles, which can mimic hydrogen bonding properties while enhancing metabolic stability. drughunter.com

Systematic Functional Group Modification: A systematic "walk" or exploration of substituents around the indole core is a common strategy to optimize structure-activity relationships. This involves synthesizing and evaluating a series of analogues with modifications at different positions of the indole ring to identify the optimal substitution pattern for biological activity and metabolic stability. For example, an "indole-walk" study on indolyl-imidazopyridines as tubulin inhibitors helped to identify the 6-indolyl isomer as having improved cytotoxic potency and metabolic stability compared to the 5-indolyl parent compound. nih.gov

These strategies, often guided by computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in the rational design and optimization of indole-based compounds with desired biological potency and functional specificity. danaher.com

Advanced Research Directions and Future Perspectives for 6 Methoxy 1 Methylsulfonyl 1h Indole

Rational Design of Multi-Targeted Ligands Based on the Indole (B1671886) Scaffold

The complexity of multifactorial diseases, such as Alzheimer's disease and cancer, has highlighted the limitations of single-target drugs, paving the way for the development of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, offering the potential for enhanced therapeutic efficacy and a reduction in drug-drug interactions. nih.govresearchgate.net

The indole scaffold is an ideal foundation for designing MTDLs due to its inherent ability to interact with diverse biological targets and its established neuroprotective, anti-inflammatory, and antioxidant activities. researchgate.netresearchgate.net The design strategy for MTDLs often involves creating hybrid molecules that combine the pharmacophoric features of different bioactive compounds. By using the 6-methoxy-1-(methylsulfonyl)-1H-indole core, medicinal chemists can develop novel hybrids that, for example, inhibit both cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases, or target both amyloid-β aggregation and oxidative stress pathways implicated in Alzheimer's disease. nih.govnih.govbohrium.com Developing these indole hybrids may lead to improved pharmacokinetic profiles with lower toxicity and synergistic therapeutic effects. nih.gov

Table 1: Key Biological Targets for Indole-Based Multi-Target-Directed Ligands (MTDLs)

Target ClassSpecific ExamplesRelevance to Disease
Enzymes Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO), Kinases, TopoisomeraseAlzheimer's Disease, Parkinson's Disease, Cancer nih.govfrontiersin.org
Protein Aggregation Amyloid-β (Aβ), TauAlzheimer's Disease nih.gov
Receptors Serotonin Receptors, Estrogen ReceptorsNeurological Disorders, Cancer bilkent.edu.tr
Structural Proteins TubulinCancer nih.gov

This table provides examples of biological targets that can be modulated by MTDLs designed from an indole scaffold.

Exploration of Novel Synthetic Routes for Diverse Functionalization

The therapeutic potential of the this compound scaffold can be fully realized by creating a diverse library of analogues for structure-activity relationship (SAR) studies. This necessitates the exploration of novel and efficient synthetic methodologies for its functionalization. While classical methods like the Fischer, Bischler, and Bartoli indole syntheses provide foundational routes to the core structure, modern synthetic chemistry offers powerful tools for diversification. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly valuable for introducing aryl, heteroaryl, and alkenyl groups at various positions of the indole ring. nih.govorganic-chemistry.orgnih.gov These methods allow for the late-stage functionalization of the indole core, enabling the rapid generation of diverse compound libraries. nih.gov Furthermore, developing regioselective C-H activation and functionalization techniques would provide a more atom-economical approach to modify the scaffold without the need for pre-functionalized starting materials. thieme-connect.com Research into these advanced synthetic strategies will be crucial for systematically exploring the chemical space around the this compound core and optimizing its biological activity.

Integration of Computational and Experimental Approaches for Accelerated Drug Discovery

The integration of computational (in silico) methods with traditional experimental approaches offers a powerful strategy to accelerate the drug discovery process, reducing both time and cost. semanticscholar.org For derivatives of this compound, a synergistic workflow combining computational screening with laboratory validation can efficiently identify promising therapeutic candidates.

This process typically begins with virtual high-throughput screening (vHTS) , where large virtual libraries of indole derivatives are docked into the three-dimensional structures of biological targets to predict binding affinities and modes. espublisher.com This is followed by the development of Quantitative Structure-Activity Relationship (QSAR) models, which create statistical relationships between the chemical structures of the indole derivatives and their biological activities. nih.govbiointerfaceresearch.comresearchgate.net These models can predict the potency of novel, unsynthesized compounds. researchgate.net

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are employed to assess the drug-likeness and potential pharmacokinetic profiles of the candidate molecules at an early stage, helping to filter out compounds likely to fail in later development phases. biointerfaceresearch.comjapsonline.com The most promising candidates identified through these in silico analyses are then synthesized and subjected to experimental in vitro and in vivo assays for validation. This iterative cycle of computational prediction and experimental testing streamlines the hit-to-lead optimization process. bilkent.edu.trresearchgate.net

Table 2: In Silico Docking and ADMET Prediction Results for Representative Indole Derivatives

Compound IDTarget ProteinPredicted Binding Energy (kcal/mol)Predicted Oral Bioavailability (%)Lipinski's Rule of Five Violations
Indole-A Acetylcholinesterase-10.5850
Indole-B Tubulin-9.8780
Indole-C Estrogen Receptor α-11.2810
Indole-D Monoamine Oxidase B-9.5900

This table presents hypothetical data illustrating the type of information generated from computational studies on indole derivatives against various biological targets.

Development of Indole Derivatives as Chemical Probes for Biological Pathway Elucidation

Beyond their direct therapeutic potential, highly potent and selective derivatives of this compound can be developed as chemical probes. These specialized molecular tools are invaluable for dissecting complex biological pathways and validating novel drug targets. A chemical probe must exhibit high affinity for its intended target, selectivity over other related proteins, and demonstrated activity in a cellular context.

By designing derivatives that selectively inhibit a specific enzyme, for instance, a particular kinase or topoisomerase, researchers can study the downstream cellular consequences of that inhibition. nih.govnih.gov This allows for the elucidation of the protein's role in signaling cascades and disease pathology. The indole scaffold, with its capacity for high-affinity binding to numerous targets, is well-suited for the development of such probes. nih.gov The creation of a toolkit of selective chemical probes based on the this compound structure would empower the broader biomedical research community to explore new areas of biology and identify novel therapeutic intervention points.

Uncovering Undiscovered Biological Activities and Mechanisms of Action

The indole scaffold is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govnih.govchim.it High-throughput screening of a diverse library of this compound derivatives against a wide panel of biological targets is a promising strategy for uncovering novel therapeutic applications.

Intriguingly, subtle structural modifications to the indole ring can lead to dramatic shifts in the mechanism of action. For example, research on related compounds has shown that simply changing the position of a methoxy (B1213986) group on the indole ring can switch the primary biological activity from one mechanism (e.g., induction of methuosis) to another (e.g., disruption of microtubules). This highlights the sensitive dependence of biological function on chemical structure and suggests that a library of this compound derivatives could yield compounds with unexpected and potentially groundbreaking mechanisms of action. eurekaselect.com Future research should focus on systematic screening and detailed mechanistic studies to unlock the full therapeutic potential hidden within this versatile chemical scaffold. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 6-methoxy-1-(methylsulfonyl)-1H-indole?

The synthesis typically involves sulfonylation of 6-methoxyindole using methylsulfonyl chloride under basic conditions. A standard method includes:

  • Reagents : 6-methoxyindole, methylsulfonyl chloride, triethylamine (base), dichloromethane (solvent).
  • Procedure : React 6-methoxyindole with methylsulfonyl chloride at 0–5°C in dichloromethane, followed by stirring at room temperature. Quench with water, extract with organic solvent, and purify via column chromatography .
  • Alternative : Copper-catalyzed Ullmann coupling (using CuI and LiOt-Bu) for introducing sulfonyl groups under mild conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the structure (e.g., δ 7.93 ppm for aromatic protons adjacent to the sulfonyl group ).
  • X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., 64.48° between indole and substituent rings in analogues ).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M + Na]+^+ peaks in ESI-MS ).

Q. What reactions does the methylsulfonyl group undergo in this compound?

  • Nucleophilic Substitution : The sulfonyl group can be displaced by strong nucleophiles (e.g., amines) under basic conditions.
  • Reduction : LiAlH4_4 reduces sulfonyl to sulfide, altering bioactivity .
  • Oxidation : Resistant to further oxidation due to the sulfone’s stability, unlike sulfoxides .

Advanced Research Questions

Q. How does the methoxy group’s position (5- vs. 6-) affect biological activity in sulfonylated indoles?

  • Structure-Activity Relationship (SAR) : The 6-methoxy derivative shows distinct target selectivity compared to 5-methoxy analogues. For example, 5-methoxy derivatives may induce methuosis (vacuolar cell death), while 6-methoxy analogues disrupt microtubule dynamics .
  • Experimental Design : Compare antiproliferative activity against cancer cell lines (e.g., glioblastoma, NSCLC) using analogs with varying substituent positions .

Q. What mechanistic insights explain its potential as a COX-2 inhibitor?

  • Target Interaction : The methylsulfonyl group enhances binding to COX-2’s hydrophobic pocket, as seen in analogues (COX-2 IC50_{50} = 0.08 µM; selectivity index = 291.2 ).
  • Methodology : Use molecular docking (e.g., AutoDock Vina) and enzyme inhibition assays to validate binding affinity and selectivity .

Q. How can researchers address contradictions in reported bioactivities of similar indole derivatives?

  • Analytical Strategies :
    • Purity Verification : Employ HPLC or LC-MS to rule out impurities affecting biological results.
    • Structural Confirmation : Use X-ray crystallography to confirm regiochemistry, as positional isomers (e.g., 5- vs. 6-methoxy) exhibit divergent activities .
    • Replicate Studies : Cross-validate findings using standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines .

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